(E)-methyl 4-(2-iodovinyl)benzoate
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Overview
Description
Benzoicacid,4-[(1E)-2-iodoethenyl]-,methylester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of an iodine atom attached to an ethenyl group, which is further connected to the benzoic acid moiety. The methyl ester functional group is also present, making it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,4-[(1E)-2-iodoethenyl]-,methylester typically involves the iodination of benzoic acid derivatives. One common method is the iridium-catalyzed ortho-iodination of benzoic acids. This method allows for the selective introduction of iodine at the ortho position of the benzoic acid moiety under mild conditions. The reaction is carried out in the presence of an iridium catalyst and 1,1,1,3,3,3-hexafluoroisopropanol as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity Benzoicacid,4-[(1E)-2-iodoethenyl]-,methylester.
Chemical Reactions Analysis
Types of Reactions
Benzoicacid,4-[(1E)-2-iodoethenyl]-,methylester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethenyl group can be oxidized to form different oxidation products.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acid derivatives.
Oxidation Reactions: Products include oxidized forms of the ethenyl group, such as aldehydes or carboxylic acids.
Reduction Reactions: Products include reduced forms of the ethenyl group, such as alkanes or alcohols.
Scientific Research Applications
Benzoicacid,4-[(1E)-2-iodoethenyl]-,methylester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Benzoicacid,4-[(1E)-2-iodoethenyl]-,methylester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and the ethenyl group play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler compound without the iodine and ethenyl groups.
Ethyl 4-iodobenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
4-Iodobenzoic acid: Lacks the ethenyl group but contains the iodine atom.
Uniqueness
Benzoicacid,4-[(1E)-2-iodoethenyl]-,methylester is unique due to the presence of both the iodine atom and the ethenyl group, which confer distinct reactivity and potential applications compared to its simpler analogs. The combination of these functional groups allows for versatile chemical transformations and potential biological activities.
Properties
Molecular Formula |
C10H9IO2 |
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Molecular Weight |
288.08 g/mol |
IUPAC Name |
methyl 4-[(E)-2-iodoethenyl]benzoate |
InChI |
InChI=1S/C10H9IO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-7H,1H3/b7-6+ |
InChI Key |
HUYJRNYLWBYJCU-VOTSOKGWSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/I |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CI |
Origin of Product |
United States |
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